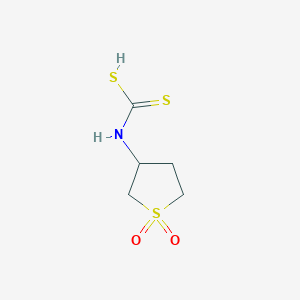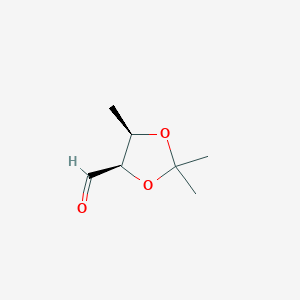
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is a chemical compound that belongs to the family of aldehydes. It is also known as isopropylidene glyoxal or IPG. This compound is widely used in scientific research for its unique properties and applications.
Mechanism of Action
The mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including the formation of chiral compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde. However, it is known to be a relatively stable compound that does not readily undergo hydrolysis or oxidation.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is its high purity and stability. This makes it a useful reagent for various chemical reactions. However, its limited solubility in water can be a limitation in certain experiments.
Future Directions
1. Further investigation into the mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde.
2. Development of new synthetic methods for the preparation of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde.
3. Exploration of new applications for (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde in organic synthesis and pharmaceuticals.
4. Investigation into the potential use of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde as a chiral building block in the synthesis of new compounds.
5. Study of the toxicological properties of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde to assess its safety for use in various applications.
In conclusion, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is a versatile compound with a wide range of applications in scientific research. Its unique properties make it a valuable reagent in organic synthesis and pharmaceuticals. Further research into its mechanism of action and potential applications is needed to fully understand its potential.
Synthesis Methods
The synthesis of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde involves the reaction of glyoxal with acetone in the presence of an acid catalyst. The reaction yields the desired compound in high purity and yield.
Scientific Research Applications
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the preparation of chiral compounds. It is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
properties
CAS RN |
112709-74-7 |
|---|---|
Product Name |
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)10-7(2,3)9-5/h4-6H,1-3H3/t5-,6+/m1/s1 |
InChI Key |
BWFCUWGVXQIDQS-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(O1)(C)C)C=O |
SMILES |
CC1C(OC(O1)(C)C)C=O |
Canonical SMILES |
CC1C(OC(O1)(C)C)C=O |
synonyms |
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4R-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




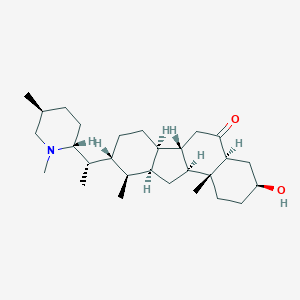
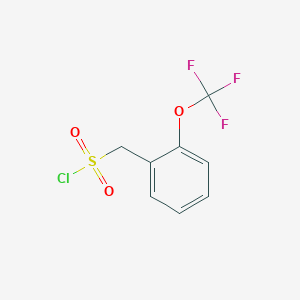



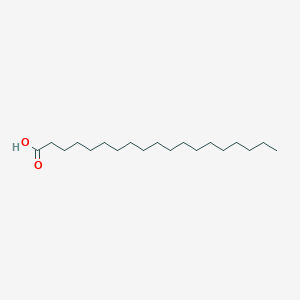


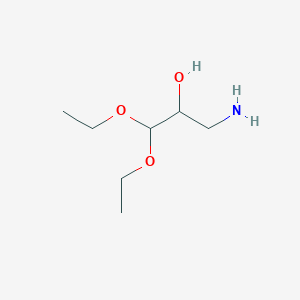

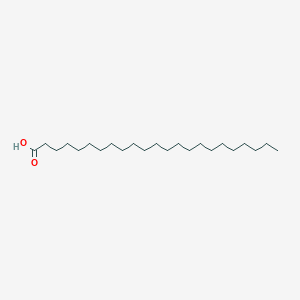
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)
